4,4'-Dihydroxystilbene

Description

Contextualization within Stilbenoid Chemistry and Biological Research

4,4'-Dihydroxystilbene (B84347), also known as stilbene-4,4'-diol, is a member of the stilbenoid class of organic compounds. hmdb.cawikipedia.org Stilbenoids are characterized by a 1,2-diphenylethylene moiety and are derived from the phenylpropene skeleton. hmdb.ca The addition of hydroxyl groups to the phenyl rings gives rise to the various stilbenoid compounds. hmdb.ca While some stilbenoids like resveratrol (B1683913) are naturally occurring phytoalexins produced by plants in response to stress, this compound is a synthetic derivative. hmdb.camdpi.com

Stilbenoids as a group have garnered significant interest in biological research due to their wide array of potential pharmacological activities. Preclinical studies have explored their antioxidant, anti-inflammatory, anticancer, cardioprotective, and neuroprotective effects. mdpi.com The diverse biological activities of stilbenes are attributed to their ability to interact with a multitude of molecular targets and signaling pathways. mdpi.comoup.com

This compound as a Resveratrol Analogue

This compound is a synthetic analogue of resveratrol (3,5,4'-trihydroxy-trans-stilbene), a well-researched natural stilbenoid. nih.govnih.gov Resveratrol has been extensively studied for its potential health benefits, but its therapeutic application is often limited by low bioavailability. mdpi.com This has prompted researchers to synthesize and investigate resveratrol derivatives, such as this compound, with the aim of enhancing pharmacological activity and improving pharmacokinetic profiles. mdpi.comnih.gov

The structural difference between the two compounds lies in the position of the hydroxyl groups on the aromatic rings. This modification in this compound, with hydroxyl groups at the 4 and 4' positions, has been shown to influence its biological effects compared to the parent compound, resveratrol. oup.com

| Compound | Hydroxyl Group Positions | Origin | Key Research Focus |

|---|---|---|---|

| Resveratrol | 3, 5, 4' | Natural Phytoalexin | Antioxidant, Cardioprotective, Anticancer |

| This compound | 4, 4' | Synthetic | Enhanced Anticancer and Antioxidant Activity |

Significance of this compound for Enhanced Preclinical Efficacy

Preclinical research indicates that this compound exhibits enhanced efficacy in several areas compared to resveratrol. oup.comnih.govnih.govresearchgate.net Studies have reported its superior antioxidant activity and greater cytotoxicity against various cancer cell lines. nih.govresearchgate.net

One of the key mechanisms contributing to its enhanced anticancer effect is the inhibition of the M2 subunit of ribonucleotide reductase (RRM2), an enzyme crucial for DNA replication. barc.gov.in This inhibition leads to replication stress in cancer cells. barc.gov.in In contrast to resveratrol's weaker antiproliferative effects, this compound has demonstrated potent inhibition of tumor growth and metastasis in preclinical models. mdpi.com For instance, it has been shown to suppress tumor growth in lung cancer and neuroblastoma models. mdpi.com

| Biological Activity | Cell/Animal Model | Key Findings | Reference |

|---|---|---|---|

| Anticancer | Human promyelocytic leukemia (HL-60) cells | Exhibits remarkably higher cytotoxicity than resveratrol. | nih.govresearchgate.net |

| Anticancer | Human breast cancer MCF-7 cells | More efficient than resveratrol in inhibiting anchorage-dependent and -independent growth. | oup.com |

| Anticancer | Lewis Lung Carcinoma in mice | Contrasted tumor growth by increasing apoptosis and autophagy. | mdpi.com |

| Antimetastatic | Lung cancer models | Inhibited tumor growth and metastasis to the lung in mice. | acs.org |

| Antioxidant | In vitro assays (galvinoxyl radical, Cu(II) ions) | Exhibits remarkably higher antioxidant activity than resveratrol. | nih.gov |

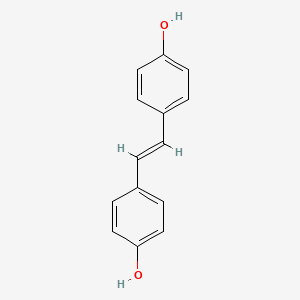

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[(E)-2-(4-hydroxyphenyl)ethenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10,15-16H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLAIWHIOIFKLEO-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022465 | |

| Record name | 4,4'-Dihydroxystilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15058-36-3, 659-22-3 | |

| Record name | 4,4′-Dihydroxy-trans-stilbene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15058-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Dihydroxystilbene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000659223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Stilbenediol, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015058363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Dihydroxystilbene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4184 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4,4'-(1,2-ethenediyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Dihydroxystilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stilbene-4,4'-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.484 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-STILBENEDIOL, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/921UXX4IZL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of 4,4 Dihydroxystilbene

Established Synthetic Pathways for 4,4'-Dihydroxystilbene (B84347)

Several classical and modern organic reactions have been employed for the synthesis of this compound. Key methods include the Perkin condensation, Wittig reaction, Heck reaction, and McMurry coupling, each with its own advantages and limitations regarding yield, stereoselectivity, and substrate scope.

The Perkin reaction offers a route to α,β-unsaturated aromatic acids, which can be precursors to stilbenes. This reaction involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid. byjus.comlongdom.orgwikipedia.org For the synthesis of this compound, this would typically involve the reaction of 4-hydroxybenzaldehyde (B117250) with a derivative of 4-hydroxyphenylacetic acid. nih.gov

The Wittig reaction is a widely used method for alkene synthesis, involving the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide. fu-berlin.denku.eduwiley-vch.de To synthesize this compound, 4-hydroxybenzaldehyde can be reacted with a phosphonium ylide generated from a 4-hydroxybenzyl halide. nih.gov A significant advantage of the Wittig reaction is its tolerance to a variety of functional groups. nku.edu However, controlling the stereoselectivity to favor the desired trans (E) isomer can be a challenge. nih.gov

The Heck reaction , a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is another powerful tool for stilbene (B7821643) synthesis. nih.govnih.govnih.gov In a typical approach to this compound, a 4-halophenol (e.g., 4-iodophenol (B32979) or 4-bromophenol) is coupled with 4-hydroxystyrene in the presence of a palladium catalyst and a base. researchgate.net This method often provides good yields and high stereoselectivity for the trans isomer.

The McMurry reaction allows for the reductive coupling of two carbonyl compounds to form an alkene, using a low-valent titanium reagent. fu-berlin.de Symmetrical stilbenes like this compound can be synthesized by the homocoupling of 4-hydroxybenzaldehyde. This method is particularly useful for creating symmetrical molecules.

Synthesis and Characterization of this compound Analogues and Derivatives

The derivatization of this compound is a key strategy for exploring structure-activity relationships and developing new compounds for various research applications. Modifications typically involve the introduction of additional hydroxyl, methoxy (B1213986), or halogen substituents onto the aromatic rings.

Hydroxylated Derivatives

The introduction of additional hydroxyl groups to the this compound scaffold can significantly influence its biological properties. A notable example is the synthesis of 3,4,4'-trihydroxy-trans-stilbene . This compound can be prepared through multi-step synthetic routes, often involving Wittig or Heck reactions with appropriately substituted starting materials. For instance, a synthetic pathway could involve the coupling of 3,4-dihydroxybenzaldehyde (B13553) with a 4-hydroxyphenyl phosphonium ylide or the Heck coupling of a protected 3,4-dihalophenol with 4-hydroxystyrene, followed by deprotection. The characterization of such derivatives involves spectroscopic techniques like NMR and mass spectrometry to confirm the structure and stereochemistry. nih.gov

Methoxylated Derivatives

Methoxylation of the hydroxyl groups in this compound can alter its lipophilicity and metabolic stability. The synthesis of methoxylated derivatives can be achieved either by direct methylation of this compound or by employing methoxy-substituted precursors in the chosen stilbene synthesis. For example, 4-hydroxy-4'-methoxystilbene can be synthesized via a Claisen-Schmidt condensation to form the corresponding chalcone, 4-hydroxy-4'-methoxychalcone, which is then further reacted. scitepress.orgscitepress.org The synthesis of 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene showcases the preparation of more complex methoxylated analogs, often starting from vanillin (B372448) or other readily available methoxylated phenols. sioc-journal.cnresearchgate.netnih.gov

| Compound Name | Starting Materials | Key Reaction |

| 4-hydroxy-4'-methoxychalcone | 4-hydroxybenzaldehyde, 4-methoxy acetophenone | Claisen-Schmidt condensation |

| (E)-3-Methoxy-4,4'-dihydroxy-stilbene | Vanillin | Heck reaction |

This table provides examples of synthetic routes to methoxylated derivatives related to this compound.

Halogenated Derivatives

The introduction of halogen atoms, such as bromine or chlorine, onto the aromatic rings of this compound can lead to derivatives with altered electronic properties and biological activities. The synthesis of these compounds is often accomplished using halogenated starting materials in standard stilbene-forming reactions. For instance, trans-4,4'-dibromostilbene can be synthesized via a double Heck reaction of (arylazo)amines with vinyltriethoxysilane. orgsyn.orglookchem.com This method involves the in situ generation of an arenediazonium salt from 4-bromoaniline, which then undergoes a palladium-catalyzed coupling.

Optimization of Synthetic Processes for Research Applications

For the synthesis of this compound and its derivatives for research purposes, optimization of the synthetic protocols is crucial to ensure efficiency, cost-effectiveness, and the ability to generate a library of compounds. Key areas of optimization include catalyst selection, reaction conditions, and stereoselectivity control.

In the Heck reaction , the choice of the palladium catalyst and ligands is critical. The use of highly active and stable palladium catalysts can lead to higher yields and turnover numbers. nih.gov Optimization studies often focus on screening different palladium sources (e.g., Pd(OAc)₂, PdCl₂), ligands (e.g., phosphines), bases (e.g., triethylamine, potassium carbonate), and solvents to find the ideal combination for a specific substrate. nih.govresearchgate.net For instance, the development of phosphine-free palladium catalyst systems is an area of active research aimed at creating more economical and environmentally friendly processes. nih.gov

For the Wittig reaction , a primary goal of optimization is to control the stereoselectivity to favor the formation of the desired trans (E) isomer, which is often the more biologically active form. nih.gov The choice of the ylide (stabilized vs. non-stabilized), the base used for its generation, and the reaction solvent and temperature can all influence the E/Z ratio of the product. otterbein.edutamu.edu The Horner-Wadsworth-Emmons reaction, a modification of the Wittig reaction using phosphonate (B1237965) carbanions, often provides higher E-selectivity. wiley-vch.de

The table below summarizes some optimization strategies for the Heck and Wittig reactions in the context of stilbene synthesis.

| Reaction | Optimization Parameter | Goal |

| Heck Reaction | Palladium Catalyst and Ligand | Increase yield and turnover number |

| Base and Solvent | Improve reaction efficiency and substrate compatibility | |

| Wittig Reaction | Ylide Structure (Stabilized vs. Non-stabilized) | Control E/Z stereoselectivity |

| Reaction Conditions (Base, Solvent, Temperature) | Enhance yield and favor the desired isomer |

This table outlines key parameters for the optimization of synthetic processes for stilbene derivatives.

Preclinical Pharmacokinetics and in Vitro Metabolism of 4,4 Dihydroxystilbene

Absorption and Distribution Studies in Animal Models

Pharmacokinetic assessments of trans-4,4'-dihydroxystilbene in Sprague-Dawley rats have provided significant insights into its absorption and distribution. nih.gov Following intravenous administration, the compound exhibits a moderate apparent volume of distribution in the central compartment. nih.gov However, oral administration presents a more complex absorption profile. When administered as an oral suspension, 4,4'-DHS is absorbed slowly. nih.gov Conversely, when fully solubilized, its absorption is rapid. nih.gov

In a murine lung cancer model, the distribution of 4,4'-DHS was investigated. Despite oral administration in drinking water, plasma levels of the compound were lower than anticipated. diva-portal.org This finding suggests that while the compound is absorbed, its distribution to the plasma may be limited or it may be rapidly cleared from circulation. diva-portal.org Further studies in rats have shown that the compound's distribution is influenced by its formulation, with solubilized forms achieving significantly higher plasma concentrations. nih.gov

Table 1: Pharmacokinetic Parameters of trans-4,4'-Dihydroxystilbene in Rats

| Parameter | Intravenous (4 mg/kg) | Oral Suspension (10 mg/kg) | Oral Solution (10 mg/kg) |

|---|---|---|---|

| Apparent Volume of Distribution (Vc) | 887 ± 297 mL/kg | - | - |

| Time to Maximum Plasma Concentration (tmax) | - | 180 or 300 min | 30 or 45 min |

Metabolism of 4,4'-Dihydroxystilbene (B84347) in Preclinical Systems

The metabolic fate of this compound has been explored in various preclinical systems. In vitro studies using rabbit liver microsomes have shown that trans-stilbene (B89595) can be metabolized to this compound through hydroxylation. This metabolite can then undergo further methylation.

The primary routes of metabolism for stilbenes, in general, are glucuronidation and sulfation, which occur in enterocytes and the liver. mdpi.com These phase II biotransformation reactions are crucial for the metabolism of many polyphenolic compounds. mdpi.com While specific in-vitro metabolism studies on 4,4'-DHS glucuronidation and sulfation are not extensively detailed in the provided context, the general metabolic pathways for stilbenes suggest that 4,4'-DHS likely undergoes similar conjugation reactions. mdpi.com Research on resveratrol (B1683913), a closely related compound, indicates that its metabolites, primarily glucuronide and sulfate (B86663) conjugates, are found at much higher levels in plasma than the free form after oral administration. nih.gov It has been noted that two metabolites of 4,4'-DHS, likely a glucuronide-sulfate and a disulfite, have been found in animal models. nih.gov

Bioavailability Assessment in Preclinical Pharmacological Models

The bioavailability of this compound has been a key area of investigation in preclinical studies, revealing significant dependence on its formulation. When administered as an oral suspension to rats, trans-4,4'-dihydroxystilbene demonstrated very limited absolute oral bioavailability, calculated to be 2.22 ± 0.72%. nih.gov This low bioavailability is attributed to its poor aqueous solubility. mdpi.com

In a significant advancement, when 4,4'-DHS was fully solubilized using hydroxypropyl-β-cyclodextrin, its oral bioavailability increased dramatically to 36.3 ± 4.8%. nih.gov This represents a more than 15-fold increase compared to the suspension form. nih.gov This finding highlights that the inherent low oral bioavailability of 4,4'-DHS can be substantially improved through appropriate formulation strategies. nih.gov In comparison to its parent compound, resveratrol, which has a reported bioavailability of less than 1% to 20% in rats depending on the study, 4,4'-DHS, when properly formulated, exhibits a superior pharmacokinetic profile. diva-portal.orgnih.gov

Table 2: Absolute Oral Bioavailability of trans-4,4'-Dihydroxystilbene in Rats

| Formulation | Absolute Oral Bioavailability (F) |

|---|---|

| Oral Suspension (10 mg/kg) | 2.22 ± 0.72% |

| Oral Solution with Hydroxypropyl-β-cyclodextrin (10 mg/kg) | 36.3 ± 4.8% |

Elimination Pathways in Non-Human Organisms

The elimination of trans-4,4'-dihydroxystilbene in animal models is characterized by a relatively rapid clearance from the body. Following intravenous injection in rats, the compound showed a clearance rate of 44.7 ± 5.1 mL/min/kg and a relatively short mean transit time of 24.1 ± 8.8 minutes. nih.gov This indicates an efficient elimination process.

The primary route of elimination for stilbene (B7821643) metabolites, such as glucuronide and sulfate conjugates, is through excretion. mdpi.com While the specific excretion routes for 4,4'-DHS and its metabolites (e.g., renal or biliary) are not explicitly detailed, the general understanding of polyphenol metabolism suggests that these conjugated forms are more water-soluble and thus more readily excreted from the body. mdpi.com The initial identification of this compound as a metabolite of trans-stilbene was in the urine of guinea pigs, rabbits, and mice, pointing towards urinary excretion as a significant elimination pathway.

Molecular Mechanisms of Action of 4,4 Dihydroxystilbene in Preclinical Models

Modulation of Cellular Signaling Pathways

4,4'-Dihydroxystilbene (B84347) (DHS), a synthetic analog of resveratrol (B1683913), has demonstrated significant potential in preclinical studies due to its ability to modulate a variety of cellular signaling pathways involved in cell growth, proliferation, and survival. Its enhanced biological activity compared to its parent compound, resveratrol, has made it a subject of intensive research.

Ribonucleotide Reductase Regulatory Subunit M2 (RRM2) Inhibition

This compound has been identified as a potent inhibitor of the M2 subunit of ribonucleotide reductase (RRM2). nih.govnih.gov RRM2 is a critical enzyme for DNA synthesis, as it catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA replication and repair. nih.govnih.gov

By directly targeting and inhibiting RRM2, DHS effectively disrupts the synthesis of deoxyribonucleoside triphosphates (dNTPs). nih.gov This leads to an imbalance in the dNTP pool, which in turn stalls DNA replication forks, causing DNA damage and ultimately triggering apoptosis (programmed cell death). nih.gov Molecular docking studies have confirmed that DHS binds to the active site of RRM2. nih.gov Furthermore, it has been shown that DHS can induce the downregulation of RRM2 through a process mediated by cyclin F and the proteasome. nih.gov

The inhibition of RRM2 by DHS has been observed in various cancer cell lines, including pancreatic, ovarian, and colorectal cancer. nih.govtypeset.io This mechanism is particularly significant as RRM2 is often overexpressed in tumors and is associated with cancer progression and resistance to certain chemotherapeutic agents. nih.govtypeset.io For instance, DHS has shown efficacy in overcoming gemcitabine (B846) resistance in pancreatic cancer and cisplatin (B142131) resistance in ovarian cancer models. nih.govgwu.edu Unlike gemcitabine, which targets the RRM1 subunit, DHS's action on RRM2 provides an alternative strategy to bypass common resistance mechanisms.

Table 1: Research Findings on RRM2 Inhibition by this compound

| Finding | Model System | Outcome | Reference |

|---|---|---|---|

| Direct inhibition of RRM2 | Molecular docking analysis | DHS binds to the active site of RRM2. | nih.gov |

| Induction of RRM2 downregulation | Cancer cell lines | Mediated by cyclin F and the proteasome. | nih.gov |

| Reduction of dNTP synthesis | Cancer cell lines | Inhibition of DNA replication and S-phase arrest. | nih.gov |

| Efficacy in resistant cancers | Pancreatic and ovarian cancer models | Overcame gemcitabine and cisplatin resistance. | nih.govgwu.edu |

| Suppression of tumor growth | Xenograft mouse models | Effective against pancreatic, ovarian, and colorectal cancers. | nih.govtypeset.io |

Sirtuin-1 (SIRT1) Modulation

The interaction between this compound and Sirtuin-1 (SIRT1), a NAD+-dependent deacetylase, presents a contrasting mechanism compared to its parent compound, resveratrol. While resveratrol is a known activator of SIRT1, studies have unexpectedly revealed that DHS can have an inhibitory effect on SIRT1 protein levels and activity. nih.govnih.gov

In studies using normal human lung fibroblasts, DHS treatment led to a time-dependent decrease in SIRT1 protein levels. nih.govnih.gov This reduction was not due to changes at the mRNA level, but rather through a proteasome-dependent degradation of the SIRT1 protein. nih.govnih.gov The activity of SIRT1, measured by the acetylation status of its substrate p53, was also found to be inhibited by DHS. nih.govnih.gov

SIRT1 plays a crucial role in various cellular processes, including stress response, DNA repair, metabolism, and aging. nih.gov It can act as either an oncogene or a tumor suppressor depending on the specific context. frontiersin.org By promoting the degradation of SIRT1, DHS may alter these downstream pathways, contributing to its antiproliferative effects. nih.gov This distinct mechanism of action highlights the significant impact of minor structural differences between DHS and resveratrol on their biological activities. nih.gov

Table 2: Comparative Effects of DHS and Resveratrol on SIRT1

| Compound | Effect on SIRT1 Protein Level | Mechanism | Effect on SIRT1 Activity | Reference |

|---|---|---|---|---|

| This compound (DHS) | Decrease | Proteasome-mediated degradation | Inhibition | nih.govnih.gov |

| Resveratrol (RSV) | Increase/Activation | Allosteric activation | Activation | nih.govfrontiersin.org |

Akt/mTOR Pathway Regulation

Preclinical studies have indicated that this compound can modulate the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer. While direct studies on DHS and the Akt/mTOR pathway are emerging, related research on similar compounds and the downstream effects of DHS's other known actions provide strong indications of its involvement.

The inhibition of Ribonucleotide Reductase M2 (RRM2) by DHS has been linked to the regulation of the PI3K/Akt pathway. nih.gov In some cancer cell lines, silencing RRM2 has been shown to decrease the phosphorylation level of Akt, a key kinase in the pathway. nih.gov The PI3K/Akt/mTOR pathway is a known regulator of RRM2 expression, suggesting a potential feedback loop that could be influenced by DHS. nih.gov

Furthermore, a methylated derivative of resveratrol has demonstrated antitumor activity by downregulating the PI3K/Akt signaling pathway in breast cancer models. mdpi.com Given the structural similarity and enhanced activity of DHS, it is plausible that it exerts similar or even more potent effects on this pathway. The regulation of this pathway is crucial as it is involved in processes like cell cycle progression and apoptosis, which are known to be affected by DHS.

NF-κB Pathway Suppression

This compound has been shown to suppress the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation, immune responses, and cell survival. sdu.edu.cnresearchgate.net The NF-κB pathway is often constitutively active in cancer cells, contributing to their proliferation and resistance to apoptosis.

While resveratrol is also known to inhibit NF-κB, the broader and often more potent biological activities of DHS suggest that its modulation of this pathway may be a significant factor in its enhanced efficacy.

Nrf2 Pathway Activation

This compound has been identified as a potent activator of the Nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway. sdu.edu.cnresearchgate.net The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress, regulating the expression of numerous antioxidant and detoxification genes. mdpi.comsdu.edu.cn

DHS activates the Nrf2 pathway by blocking the ubiquitylation of Nrf2. sdu.edu.cn Specifically, it has been shown to react with the Cys151 cysteine residue in the Keap1 protein, which is the key sensor for oxidative stress and a negative regulator of Nrf2. sdu.edu.cn This action prevents the degradation of Nrf2, allowing it to accumulate in the nucleus and activate the transcription of its target genes, such as NAD(P)H: quinone oxidoreductase 1 (NQO1) and glutamate-cysteine ligase regulatory subunit (GCLM). sdu.edu.cn This enhances the cell's intracellular antioxidant capacity. sdu.edu.cn

The activation of the Nrf2 pathway by DHS has been shown to be more potent than that of resveratrol and even the well-known Nrf2 activator, sulforaphane. sdu.edu.cn This potent antioxidant response contributes to the protective effects of DHS observed in models of diseases characterized by oxidative stress, such as chronic obstructive pulmonary disease and pulmonary fibrosis. sdu.edu.cnnih.gov

Table 3: Mechanism of Nrf2 Pathway Activation by this compound

| Step | Description | Key Molecules Involved | Outcome | Reference |

|---|---|---|---|---|

| 1 | Interaction with Keap1 | DHS, Keap1 (Cys151) | DHS reacts with Cys151 on Keap1. | sdu.edu.cn |

| 2 | Inhibition of Nrf2 Ubiquitylation | Nrf2, Ubiquitin | DHS blocks the Keap1-mediated ubiquitylation of Nrf2. | sdu.edu.cn |

| 3 | Nrf2 Stabilization and Nuclear Accumulation | Nrf2 | Stabilized Nrf2 translocates to the nucleus. | sdu.edu.cn |

| 4 | Activation of Target Genes | ARE, NQO1, GCLM | Nrf2 binds to the Antioxidant Response Element (ARE) and activates gene transcription. | sdu.edu.cn |

| 5 | Enhanced Antioxidant Defense | Antioxidant enzymes | Increased cellular capacity to neutralize oxidative stress. | sdu.edu.cn |

p53 and p21 Protein Upregulation

A key aspect of the molecular mechanism of this compound involves the upregulation of the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21. mdpi.comoup.comnih.gov This pathway is fundamental in controlling the cell cycle and inducing apoptosis in response to cellular stress, such as DNA damage.

In various cancer cell lines, including human breast cancer (MCF-7) and neuroblastoma cells, treatment with DHS has been shown to increase the protein levels of both p53 and p21. mdpi.comoup.comnih.gov The activation of p53 can be a response to the DNA damage caused by DHS's inhibition of RRM2. nih.govoup.com The subsequent upregulation of p21 leads to cell cycle arrest, typically in the G1 phase, by inhibiting cyclin-dependent kinases that are necessary for progression into the S phase. mdpi.comnih.gov

This G1-phase arrest prevents the proliferation of damaged cells and can provide time for DNA repair or, if the damage is too severe, lead to apoptosis. mdpi.com The induction of p53 and p21 is a critical mechanism underlying the potent antiproliferative and pro-apoptotic effects of DHS observed in preclinical cancer models. mdpi.comoup.comnih.gov

Cyclin F-Mediated Protein Degradation

This compound (DHS) has been identified as a potent inhibitor of DNA replication. nih.gov Its mechanism involves the induction of cyclin F-mediated degradation of the ribonucleotide reductase regulatory subunit M2 (RRM2). nih.govmdpi.com RRM2 is a critical enzyme for the synthesis of deoxyribonucleoside triphosphates (dNTPs), which are essential for both DNA replication and repair. nih.govnih.gov

Interestingly, in response to DNA damage, cyclin F is downregulated in a manner dependent on the ATR (Ataxia Telangiectasia and Rad3-related) kinase, which allows for the accumulation of RRM2 to facilitate DNA repair. nih.gov By inducing cyclin F-mediated degradation of RRM2, DHS effectively disrupts this balance, sensitizing cancer cells to DNA damage. nih.govnih.gov

STAT3 Phosphorylation Inhibition

This compound has demonstrated the ability to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). The abnormal activation of the JAK2/STAT3 signaling pathway, particularly through phosphorylation, is a key factor in the development of some tumors. amegroups.org STAT3 is activated through phosphorylation by upstream kinases, such as Janus kinase (JAK). biorxiv.org Once phosphorylated, STAT3 dimerizes, translocates to the nucleus, and binds to the promoter regions of target genes, thereby regulating their transcription. amegroups.orgbiorxiv.org

Research indicates that 4,4'-dihydroxy analogs of stilbenes exhibit greater STAT3 phosphorylation inhibition compared to 3,5-substituted resveratrol derivatives. This inhibition of STAT3 phosphorylation disrupts the downstream signaling cascade that promotes cell survival and proliferation. biorxiv.org While some inhibitors act directly on STAT3, others, like AG490, primarily inhibit the upstream JAK2, which in turn prevents STAT3 phosphorylation. amegroups.org The precise mechanism of how this compound directly or indirectly inhibits STAT3 phosphorylation is a subject of ongoing research. However, its ability to suppress STAT3 phosphorylation has been linked to a reduction in M2 macrophage differentiation and tumor angiogenesis.

| Compound | Effect on STAT3 | Associated Outcome |

| This compound | Inhibition of phosphorylation. | Reduced M2 macrophage differentiation and tumor angiogenesis. |

| AG490 | Primarily inhibits JAK2, leading to reduced STAT3 phosphorylation. amegroups.org | Inhibition of tumor cell activity. amegroups.org |

Interactions with Specific Molecular Targets

Estrogen Receptor Alpha Binding

This compound is a nonsteroidal estrogen that interacts with estrogen receptors (ERs). wikipedia.org It demonstrates a notable binding affinity for Estrogen Receptor Alpha (ERα). oup.com This binding affinity is significantly higher than that of some other known estrogen receptor agonists. oup.com The interaction of this compound with ERα can modulate the expression of estrogen-responsive genes, which plays a role in its biological activity, including growth inhibition in ER-positive breast cancer cells.

| Compound | Relative Binding Affinity to ERα (Compared to DES) | Reference |

| This compound | 1600-fold less potent | researchgate.net |

| Diethylstilbestrol (DES) | Reference compound | researchgate.net |

| Dimethylstilbestrol (DMS) | 30-fold less potent | researchgate.net |

DNA Polymerase Inhibition

Early research into the biological activities of this compound highlighted its inhibitory effects on DNA polymerase. oup.com Specifically, the 4'-hydroxystyryl moiety of the stilbene (B7821643) structure was found to be essential for its antiproliferative activity and its ability to inhibit DNA polymerase. oup.com Further studies have shown that the anti-proliferative effects and cytotoxicity of this compound are more potent than those of resveratrol, which has been partly attributed to the inhibition of DNA polymerase delta activity. researchgate.net

More recent and detailed molecular investigations have clarified that a primary mechanism of this compound is the inhibition of ribonucleotide reductase regulatory subunit M2 (RRM2). nih.gov This inhibition leads to a depletion of dNTPs, which are the necessary substrates for DNA polymerases to carry out DNA replication. nih.govmdpi.com Therefore, while direct inhibition of DNA polymerase may contribute to the effects of this compound, the upstream inhibition of RRM2 and the resulting substrate depletion is a major factor in its ability to halt DNA replication and suppress tumor growth. nih.gov This compound has been shown to be a potent inhibitor of DNA replication in various cancer cell lines. nih.govresearchgate.net

Topoisomerase I Activity

While some stilbene compounds, such as resveratrol and pterostilbene, are known to inhibit topoisomerase I activity, the direct inhibitory effect of this compound on this enzyme is less clearly defined in the available research. mdpi.com Topoisomerases are crucial enzymes that resolve topological issues in DNA that arise during processes like replication and transcription. barc.gov.in Topoisomerase I inhibitors function by stabilizing the complex between the enzyme and DNA, which prevents the re-ligation of the DNA strand and leads to an accumulation of DNA breaks and subsequent cell death. researchgate.net

Some research has focused on designing novel stilbene analogues as potential topoisomerase I inhibitors. sioc-journal.cn However, specific studies detailing the direct interaction and inhibitory kinetics of this compound with topoisomerase I are not prominently featured in the provided search results. One study mentions the design of a dual inhibitor of Topoisomerase I and Poly (ADP-ribose) polymerase 1 (PARP1), but the focus is on a different synthesized molecule, DiPT-4, rather than this compound. barc.gov.inresearchgate.net Therefore, while the broader class of stilbenes has been investigated for topoisomerase I inhibition, the specific activity of this compound in this regard requires further investigation.

Matrix Metalloproteinase (MMP) Activity

This compound has been shown to inhibit the activity of Matrix Metalloproteinases (MMPs). oup.comscispace.com MMPs are a family of zinc-dependent endopeptidases that are crucial for the remodeling of the extracellular matrix (ECM). nih.govals-journal.com Their activity is implicated in various physiological and pathological processes, including cancer progression, where they facilitate tumor invasion and metastasis by degrading the basement membrane. als-journal.comdovepress.com

Specifically, this compound has been found to inhibit the production of pro-matrix metalloproteinase-9 (pro-MMP-9) in colon 26 cells at concentrations of 5-25 microM. nih.gov This inhibitory effect on pro-MMP-9 production was found to be greater than that of resveratrol. nih.gov The inhibition of MMP activity is one of the mechanisms through which this compound is thought to exert its anti-angiogenic and anti-metastatic effects. oup.comnih.gov By reducing the activity of MMPs, this compound can hinder the breakdown of the ECM, thereby impeding the migration and invasion of cancer cells. oup.comnih.gov

| Compound | Target MMP | Observed Effect | Concentration |

| This compound | pro-MMP-9 | Inhibition of production in colon 26 cells. nih.gov | 5-25 µM. nih.gov |

| Resveratrol | pro-MMP-9 | Inhibition of production. nih.gov | 25 or 50 µM. nih.gov |

Deoxyribonucleoside Triphosphate (dNTP) Pool Reduction

This compound (DHS) has been identified as a potent inhibitor of ribonucleotide reductase (RNR), the enzyme responsible for the synthesis of deoxyribonucleoside triphosphates (dNTPs) necessary for DNA replication and repair. nih.govmdpi.com By targeting RNR, DHS effectively disrupts the cellular dNTP pool, leading to an imbalance that hinders DNA synthesis. mdpi.comresearchgate.net

Molecular docking studies have revealed that DHS directly targets the RRM2 subunit of RNR. nih.gov This interaction leads to the downregulation of RRM2 mediated by cyclin F through the proteasome. nih.gov The subsequent reduction in RNR activity results in decreased dNTP synthesis, which in turn inhibits DNA replication, induces S-phase cell cycle arrest, causes DNA damage, and ultimately leads to apoptosis. nih.govmdpi.com This mechanism of action has been observed in various cancer cell lines, including pancreatic, ovarian, and colorectal cancer. nih.govtypeset.io Furthermore, the reduction in the dNTP pool by DHS has been shown to be more potent than that of its parent compound, resveratrol. researchgate.net

| Feature | Description | References |

| Target Enzyme | Ribonucleotide Reductase (RNR) | nih.govmdpi.com |

| Specific Subunit | RRM2 | nih.gov |

| Mechanism | Cyclin F-mediated proteasomal degradation of RRM2 | nih.gov |

| Consequence | Reduced dNTP synthesis, inhibition of DNA replication | nih.govmdpi.com |

| Cellular Outcome | S-phase arrest, DNA damage, apoptosis | nih.gov |

Induction of Cellular Processes

Cell Cycle Arrest (G1-phase, S-phase)

This compound has been shown to induce cell cycle arrest, primarily in the G1 and S phases, in various cancer cell lines. gsartor.orgresearchgate.net In human breast cancer cells (MCF-7) and human fibroblasts, DHS treatment led to an accumulation of cells in the G1 phase and a decrease in the S-phase population. gsartor.orgoup.comoup.com This G1 arrest prevents cells from entering the S phase and initiating DNA synthesis. gsartor.org The effect on cell cycle progression was found to be reversible upon removal of the compound. gsartor.org

The mechanism underlying G1-phase arrest involves the upregulation of the tumor suppressor proteins p53 and p21. oup.comnih.gov In contrast, resveratrol, a related compound, tends to induce an accumulation of cells at the beginning of the S-phase. gsartor.orgresearchgate.net However, some studies have also reported that DHS can induce S-phase arrest, particularly through its inhibition of ribonucleotide reductase, which blocks DNA replication. nih.govmdpi.com This discrepancy may be attributed to differences in the cancer cell types and experimental conditions used.

| Cell Line | Phase of Arrest | Key Proteins Involved | References |

| Human Fibroblasts | G1 | p53, p21 | gsartor.orgnih.gov |

| MCF-7 (Breast Cancer) | G1 | p53, p21 | oup.comoup.com |

| U2OS (Osteosarcoma) | S | - | researchgate.net |

| A549 (Lung Cancer) | S | - | researchgate.net |

| Pancreatic, Ovarian, Colorectal Cancer | S | RRM2 | nih.gov |

Apoptosis Induction

This compound is a potent inducer of apoptosis in various cancer cell lines, including human neuroblastoma and promyelocytic leukemia cells. researchgate.netnih.gov Its pro-apoptotic activity is often superior to that of resveratrol. researchgate.net The induction of apoptosis by DHS is a multi-faceted process involving both mitochondrial and lysosomal pathways.

In human neuroblastoma cells, DHS induces mitochondrial membrane permeabilization (MMP), leading to the release of cytochrome c and Apaf-1, and subsequent activation of caspases-9 and -3. nih.govresearchgate.net This process is augmented by the production of reactive oxygen species (ROS), which activate p38 and JNK MAPKs, enhancing BAX activity and BID cleavage. nih.gov Furthermore, DHS can induce apoptosis in a cell-specific manner, protecting some cell types from oxidative stress while promoting ROS-mediated apoptosis in others. researchgate.net

| Cellular Event | Key Molecules/Processes | References |

| Mitochondrial Pathway | Mitochondrial membrane permeabilization, cytochrome c release, Apaf-1 release, caspase-9/3 activation | nih.govresearchgate.net |

| Signaling Pathways | ROS production, p38 and JNK MAPK activation, BAX activation, BID cleavage | nih.gov |

| Cell-Specific Apoptosis | ROS-mediated apoptosis in SHSY-5Y neuroblastoma cells | researchgate.net |

DNA Damage Response

The inhibition of DNA replication by this compound leads to replication fork stalling, which results in DNA damage and the activation of the DNA damage response (DDR). nih.govbarc.gov.in The DDR is a complex signaling network that coordinates cell cycle checkpoints, DNA repair, and apoptosis. mdpi.commdpi.com

Treatment of cells with DHS has been shown to induce DNA double-strand breaks, as evidenced by the formation of γH2AX foci. researchgate.net The accumulation of DNA damage, coupled with the inhibition of DNA repair pathways, ultimately triggers apoptotic cell death. nih.gov The ability of DHS to induce extensive replication stress makes it a candidate for combination therapies, particularly with inhibitors of DNA repair enzymes like PARP. barc.gov.in

Mitochondrial and Lysosomal Membrane Destabilization

A key aspect of the cytotoxic mechanism of this compound involves the destabilization of both mitochondrial and lysosomal membranes. nih.govnih.gov In human neuroblastoma cells, DHS induces mitochondrial membrane permeabilization (MMP), a critical event in the intrinsic pathway of apoptosis. nih.govresearchgate.net

Concurrently, DHS also causes lysosomal membrane permeabilization (LMP), leading to the release of cathepsins B, L, and D into the cytosol. nih.govresearchgate.net These released cathepsins can contribute to apoptosis both directly and by amplifying the mitochondrial death pathway. oncotarget.com Interestingly, the inhibition of cathepsins has been shown to partially reduce DHS-induced MMP and caspase-3 activation, suggesting a crosstalk between the lysosomal and mitochondrial pathways in DHS-mediated cell death. nih.gov The destabilization of lysosomal membranes can be triggered by factors such as reactive oxygen species (ROS). frontiersin.orgmdpi.com

Preclinical Efficacy Studies of 4,4 Dihydroxystilbene

Anticancer Potential in Non-Human Models

Inhibition of Tumor Growth in Xenograft Models

Numerous studies employing xenograft mouse models have substantiated the potent in vivo anticancer activity of 4,4'-dihydroxystilbene (B84347). This compound has demonstrated a remarkable ability to suppress tumor growth across a spectrum of cancer types. For instance, in murine models of lung cancer, administration of DHS resulted in a significant reduction in tumor volume. nih.gov Similarly, its efficacy has been confirmed in mouse models with tumor xenografts of pancreatic, ovarian, and colorectal cancer cells. nih.govmdpi.com

Further research has highlighted the effectiveness of DHS in a mouse xenograft model of human neuroblastoma, where it inhibited tumor growth by 51%. nih.govresearchgate.net In colon 26-bearing mice, DHS was also shown to inhibit tumor growth. nih.gov Moreover, studies on melanoma have revealed a significant reduction of tumors in a preclinical murine model following treatment with DHS. researchgate.net Combination therapies have also been explored, with research showing that DHS can slow the growth of cisplatin-resistant ovarian cancer tumors in xenograft models. gwu.edu

The primary mechanism behind this tumor growth inhibition is attributed to the ability of DHS to suppress DNA replication by targeting the M2 subunit of ribonucleotide reductase (RRM2). nih.govmdpi.com This inhibition leads to a cascade of events including replication fork stalling, DNA damage, and ultimately, apoptotic cell death. nih.gov

Table 1: Summary of this compound's Efficacy in Xenograft Models

| Cancer Type | Model | Key Findings |

|---|---|---|

| Lung Cancer | Murine Model | Significant reduction in tumor volume. nih.govnih.gov |

| Pancreatic Cancer | Xenograft Mouse Model | Efficacious against pancreatic cancer cells. nih.govmdpi.com |

| Ovarian Cancer | Xenograft Mouse Model | Effective against ovarian cancer cells; slows growth of cisplatin-resistant tumors. nih.govgwu.edu |

| Colorectal Cancer | Xenograft Mouse Model | Efficacious against colorectal cancer cells. nih.govmdpi.com |

| Neuroblastoma | Human Neuroblastoma Xenograft in SCID mice | 51% inhibition of tumor growth. nih.govresearchgate.net |

| Colon Cancer | Colon 26-bearing mice | Inhibition of tumor growth. nih.gov |

| Melanoma | Preclinical Murine Model | Significant reduction of melanoma tumors. researchgate.net |

| Osteosarcoma | LM8-bearing mice | Inhibition of tumor growth. iiarjournals.orgnih.gov |

Suppression of Cancer Cell Proliferation (in vitro, non-human cell lines)

In vitro studies have consistently demonstrated the potent anti-proliferative effects of this compound across a variety of cancer cell lines, often proving more effective than resveratrol (B1683913). nih.govoup.comoup.com Research has shown that DHS inhibits both anchorage-dependent and -independent growth of MCF-7 human breast cancer cells more efficiently than its parent compound. nih.govoup.com This inhibition is associated with a reduction in the S-phase cell population and an increase in the levels of p21 and p53 proteins, indicating cell cycle arrest. oup.commdpi.com

The compound has also been shown to suppress the proliferation of Lewis Lung Carcinoma (LLC) cells, impairing cell cycle progression and leading to an accumulation of cells in the pre-G1 phase, which is indicative of apoptosis. nih.gov Furthermore, DHS has demonstrated potent inhibitory effects on the proliferation of colon cancer, oral cancer, pancreatic cancer, and ovarian cancer cells. gwu.edu In studies on melanoma, DHS was found to induce apoptosis and arrest the cell cycle in the G1 phase, thereby inhibiting cell proliferation. researchgate.net Human neuroblastoma cell lines have also been shown to be susceptible to the cytotoxic effects of DHS. nih.govresearchgate.net

The molecular mechanisms underlying this anti-proliferative activity are multifaceted. A key mechanism is the inhibition of ribonucleotide reductase (RNR), an enzyme critical for DNA synthesis. nih.gov By targeting the RRM2 subunit of RNR, DHS effectively reduces the pool of deoxyribonucleoside triphosphates (dNTPs), leading to the inhibition of DNA replication. nih.govmdpi.com This action results in S-phase cell cycle arrest, DNA damage, and ultimately, apoptosis. nih.govmdpi.com

Table 2: In Vitro Anti-proliferative Effects of this compound on Various Cancer Cell Lines

| Cell Line | Cancer Type | Key Findings |

|---|---|---|

| MCF-7 | Human Breast Cancer | More efficient inhibition of anchorage-dependent and -independent growth compared to resveratrol; induction of cell cycle arrest. nih.govoup.com |

| Lewis Lung Carcinoma (LLC) | Lung Cancer | Potent inhibition of anchorage-dependent and -independent cell growth; impairment of cell cycle progression. nih.govresearchgate.net |

| Colon, Oral, Pancreatic, Ovarian Cancer Cells | Various | Inhibition of proliferation. gwu.edu |

| B16F10 and B16F0 | Murine Melanoma | Potent inhibition of melanoma tumor growth. researchgate.net |

| IMR32 and SH-SY5Y | Human Neuroblastoma | Higher cytotoxicity compared to resveratrol; induction of apoptosis. nih.govresearchgate.net |

| BALB/c 3T3 | Mouse Fibroblasts | Marked suppression of chemically-induced neoplastic transformation. nih.govoup.com |

Anti-angiogenic Effects

Preclinical research has identified this compound as a potent inhibitor of angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis. nih.gov Studies have demonstrated that DHS can significantly inhibit tumor-induced neovascularization in murine models. nih.govmdpi.com

The anti-angiogenic properties of DHS are attributed to its ability to interfere with key signaling pathways involved in blood vessel formation. Specifically, it has been shown to inhibit the production of pro-matrix metalloproteinase-9 (pro-MMP-9) in colon 26 cells. nih.gov MMPs are enzymes that degrade the extracellular matrix, a critical step in angiogenesis. Furthermore, DHS has been found to inhibit the migration of human umbilical vein endothelial cells (HUVECs) induced by vascular endothelial growth factor (VEGF), a key signaling protein that stimulates angiogenesis. nih.gov

The compound also directly targets the VEGF signaling pathway by inhibiting the phosphorylation of VEGF receptor-2 (VEGFR-2), a crucial step in the activation of this pathway. nih.gov Interestingly, DHS does not appear to affect the expression of VEGFR-1 or VEGFR-2, nor the VEGF-induced phosphorylation of VEGFR-1 in HUVECs. nih.gov In a murine lung cancer model, DHS treatment led to a significant inhibition of tumor angiogenesis. nih.gov Additionally, in a model using LM8-bearing mice, DHS was found to inhibit VEGF-C-induced lymphangiogenesis. iiarjournals.orgnih.gov

Anti-metastatic Activity (e.g., lung cancer, zebrafish models)

This compound has demonstrated significant anti-metastatic activity in various preclinical models, highlighting its potential to inhibit the spread of cancer to distant organs. In a murine model of lung cancer, treatment with DHS not only reduced the primary tumor volume but also significantly decreased liver metastatic lesions. nih.gov In vitro studies with Lewis Lung Carcinoma (LLC) cells further support these findings, showing that DHS markedly inhibits cell migration and invasion through Matrigel. nih.govresearchgate.net

The zebrafish tumor model has also been instrumental in demonstrating the anti-metastatic potential of DHS. In this model, DHS was shown to significantly inhibit the dissemination, invasion, and metastasis of lung cancer cells. nih.govresearchgate.net This cross-species validation strengthens the evidence for its anti-metastatic effects.

Further research has expanded these findings to other cancer types. In a melanoma-mediated lung metastasis model, DHS was effective in suppressing metastatic colonization in the lungs. researchgate.net Additionally, in a mouse model of highly metastatic osteosarcoma (LM8-bearing mice), DHS was found to inhibit metastasis to the lungs. iiarjournals.orgnih.gov The underlying mechanisms for this anti-metastatic activity include the inhibition of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are crucial for cancer cell invasion. oup.com

Overcoming Chemoresistance in Preclinical Tumor Models

A significant challenge in cancer therapy is the development of chemoresistance, where cancer cells no longer respond to standard treatments. Preclinical studies have shown that this compound holds promise in overcoming this resistance. It has been demonstrated that DHS can re-sensitize drug-resistant cancer cells to conventional chemotherapeutic agents.

Specifically, in a pancreatic cancer model, DHS was able to overcome resistance to gemcitabine (B846). nih.gov Similarly, in an ovarian cancer model, it overcame resistance to cisplatin (B142131). nih.govgwu.edu The mechanism behind this appears to be linked to its primary mode of action, which is the inhibition of the RRM2 subunit of ribonucleotide reductase, thereby disrupting DNA replication and inducing cell death pathways that may be bypassed in resistant cells. nih.gov By creating extensive replication stress, DHS may lower the threshold for cell death, making cancer cells more susceptible to the effects of other cytotoxic drugs. barc.gov.in This suggests that DHS could be a valuable agent in combination therapies to combat resistant tumors.

Effects on Cancer Stem Cells

Emerging research indicates that this compound may also target cancer stem cells (CSCs), a subpopulation of cells within a tumor that are thought to be responsible for tumor initiation, progression, and resistance to therapy. iaea.org While research in this specific area is still developing, the ability of a compound to target CSCs is a highly desirable trait for an effective anticancer agent.

In the context of pancreatic cancer, a disease known for its aggressive nature and high proportion of CSCs, studies have investigated the potential of DHS in combination with standard therapies. Research suggests that combining DHS with radiation therapy could be a potent strategy to eradicate both non-stem cancer cells and cancer stem-like cells. iaea.org This combination therapy was found to significantly reduce the population of cancer stem-like cells, as quantified by pancreatosphere generation, and also decreased the expression of markers associated with CSCs and metastasis, such as STAT3, Twist, and Slug. iaea.org These findings point towards the potential of DHS to disrupt the self-renewal capacity of pancreatic CSCs. iaea.org

Activity Against Specific Cancer Types

Preclinical studies have demonstrated the potential of this compound (DHS) as an anticancer agent across a range of cancer types, often showing greater efficacy than its parent compound, resveratrol. researchgate.netoncotarget.comresearchgate.net

Neuroblastoma: DHS has shown significant cytotoxicity against human neuroblastoma cell lines. oncotarget.comresearchgate.netnih.gov In the IMR32 human neuroblastoma cell line, DHS was found to be more cytotoxic than resveratrol. oncotarget.comresearchgate.netnih.gov Mechanistic studies revealed that DHS induces destabilization of mitochondrial and lysosomal membranes. mdpi.comnih.gov This leads to lysosomal membrane permeabilization and the release of cathepsins, which in turn contributes to the activation of caspase-3, a key protein in executing apoptosis (cell death). oncotarget.comresearchgate.netnih.govmdpi.comnih.gov Furthermore, DHS can induce a G1-phase arrest in the cell cycle, associated with increased levels of p21 and p53 proteins, which are critical tumor suppressors. mdpi.comnih.gov In a mouse xenograft model using human neuroblastoma tumors, oral administration of DHS resulted in a 51% inhibition of tumor growth. oncotarget.comresearchgate.netnih.gov

Lung Cancer: In murine and zebrafish models of lung cancer, DHS has demonstrated the ability to inhibit tumor growth and metastasis. researchgate.netnih.gov Specifically, it has been shown to reduce metastatic lesions in the liver. researchgate.netoncotarget.comresearchgate.net The antitumor effects of DHS in lung cancer are partly attributed to its ability to suppress the differentiation of M2 macrophages and inhibit lymphangiogenesis, both of which are crucial for tumor progression and spread. nih.govmdpi.com Studies in a Lewis Lung Carcinoma mouse model showed that DHS treatment contrasted tumor growth by increasing apoptosis and autophagy. nih.gov

Pancreatic, Ovarian, and Colorectal Cancer: DHS has shown efficacy in mouse xenograft models of pancreatic, ovarian, and colorectal cancers. researchgate.netmdpi.com A notable finding is its ability to overcome resistance to standard chemotherapeutic agents. It has demonstrated the capacity to overcome gemcitabine resistance in pancreatic cancer and cisplatin resistance in ovarian cancer models. researchgate.net The mechanism of action in these cancers involves the inhibition of ribonucleotide reductase, a crucial enzyme for DNA synthesis, leading to the arrest of the cell cycle in the S-phase and subsequent apoptosis. mdpi.com In ovarian cancer, the combination of DHS with other approaches has been shown to be effective in preclinical models with minimal toxicity. barc.gov.in

Breast Cancer: DHS has been shown to be more effective than resveratrol at inhibiting the proliferation and invasion of human breast cancer MCF-7 cells. researchgate.netoncotarget.comresearchgate.netnih.govoup.com It inhibits both anchorage-dependent and -independent growth of these cells. The compound was found to reduce the number of cells in the S-phase of the cell cycle while increasing the levels of the tumor suppressor proteins p21 and p53. oup.com Furthermore, DHS reduces the activity of matrix metalloproteinases (MMP-2 and MMP-9), which are enzymes involved in cancer cell invasion and metastasis. nih.gov

Leukemia: DHS exhibits significantly higher cytotoxicity against human promyelocytic leukemia (HL-60) cells compared to resveratrol. researchgate.netnih.govnih.gov This suggests a potent anti-leukemic activity for this compound. researchgate.netnih.govnih.gov

Table 1: Summary of Preclinical Anticancer Activity of this compound

| Cancer Type | Model System | Key Findings | Mechanisms of Action |

|---|---|---|---|

| Neuroblastoma | Human cell lines (IMR32, SHSY-5Y), Mouse xenograft | Higher cytotoxicity than resveratrol; 51% tumor growth inhibition in mice. oncotarget.comresearchgate.netnih.gov | Induces mitochondrial and lysosomal membrane permeabilization, caspase activation, G1-phase arrest. oncotarget.comresearchgate.netnih.govmdpi.comnih.gov |

| Lung | Murine and zebrafish models, Lewis Lung Carcinoma mouse model | Inhibited tumor growth and metastasis; reduced liver metastatic lesions. researchgate.netnih.gov | Suppresses M2 macrophage differentiation, inhibits lymphangiogenesis, increases apoptosis and autophagy. nih.govnih.govmdpi.com |

| Pancreatic | Mouse xenograft | Efficacious against pancreatic cancer cells; overcomes gemcitabine resistance. researchgate.netmdpi.com | Inhibits ribonucleotide reductase, induces S-phase arrest and apoptosis. mdpi.com |

| Ovarian | Mouse xenograft | Efficacious against ovarian cancer cells; overcomes cisplatin resistance. researchgate.netmdpi.com | Inhibits ribonucleotide reductase, induces S-phase arrest and apoptosis. mdpi.com |

| Colorectal | Mouse xenograft | Efficacious against colorectal cancer cells. researchgate.netmdpi.com | Inhibits ribonucleotide reductase, induces S-phase arrest and apoptosis. mdpi.com |

| Breast | Human cell line (MCF-7), Mouse fibroblasts | More effective than resveratrol in inhibiting proliferation and invasion. researchgate.netoncotarget.comresearchgate.netnih.govoup.com | Reduces S-phase cell population, increases p21 and p53, inhibits MMP-2 and MMP-9. nih.govoup.com |

| Leukemia | Human cell line (HL-60) | Remarkably higher cytotoxicity than resveratrol. researchgate.netnih.govnih.gov | Induces cytotoxicity. researchgate.netnih.govnih.gov |

Antioxidant Properties in Biological Systems

This compound demonstrates potent antioxidant activities, often surpassing those of resveratrol. nih.gov

Free-Radical Scavenging Activity

DHS exhibits a remarkable ability to scavenge free radicals. Studies evaluating its reaction kinetics with galvinoxyl radical found that DHS has a significantly higher antioxidant activity compared to resveratrol. researchgate.netnih.gov This enhanced scavenging ability is attributed to its chemical structure, particularly the para-hydroxyl groups which improve its capacity to stabilize free radicals.

Inhibition of Lipid Peroxidation

DHS effectively inhibits free-radical-induced peroxidation of lipids. nih.gov Research on human erythrocyte ghosts demonstrated its ability to protect against lipid peroxidation. researchgate.netnih.gov Furthermore, it has been shown to be effective against linoleic acid peroxidation and the peroxidation of rat liver microsomes and human low-density lipoprotein (LDL). oup.com In studies of AAPH-induced LDL peroxidation, DHS administration prolonged the inhibition time of native LDL peroxidation and inhibited the production of malondialdehyde (MDA), a marker of lipid peroxidation. mdpi.com

Reactive Oxygen Species (ROS) Modulation

DHS has a dual role in modulating reactive oxygen species (ROS). In healthy cells, it can act as a protective antioxidant, mitigating ROS-mediated damage. It has been shown to protect neuronal cells from oxidative stress by reducing mitochondrial membrane permeabilization. Conversely, in certain cancer cells, such as the SHSY-5Y neuroblastoma cell line, DHS can induce apoptosis through the generation of ROS. oncotarget.comresearchgate.net This pro-oxidant activity in cancer cells is mediated through the activation of p38 and JNK MAPKs signaling pathways. oncotarget.com

Anti-Inflammatory Effects in Preclinical Contexts

Preclinical studies have highlighted the anti-inflammatory properties of this compound. It has been shown to be superior to resveratrol in inhibiting VEGF-C-induced lymphangiogenesis, a process linked to inflammation and metastasis. In a mouse model of chronic obstructive pulmonary disease (COPD), DHS was found to ameliorate cigarette smoke-induced pulmonary impairment by suppressing the inflammatory response. mdpi.comsdu.edu.cn This was achieved through the inhibition of the NF-κB pathway, a key regulator of inflammation. sdu.edu.cn Furthermore, DHS has been observed to reduce the activation of M2 macrophages, which play a role in tumor-associated inflammation. mdpi.com

Neuroprotective Effects in In Vitro and Animal Models

This compound exhibits significant neuroprotective effects in various preclinical models. It has been shown to protect neuronal cells, such as PC12 cells, from oxidative damage. researchgate.net This protective effect is linked to its ability to reduce mitochondrial membrane permeabilization and mitigate damage caused by reactive oxygen species. In the context of neurodegenerative diseases where oxidative stress is a key factor, the antioxidant properties of DHS are particularly relevant. Interestingly, while it protects normal neuronal cells, it can induce apoptosis in neuroblastoma cells, highlighting a selective action. researchgate.net Preclinical studies on stilbene (B7821643) derivatives, including DHS, suggest they may have therapeutic potential against neurodegenerative conditions like Alzheimer's disease by targeting multiple pathways involved in neuroprotection. researchgate.net

Other Biological Activities in Non-Human Studies

Cardioprotective Activity

While extensive in vivo animal data on the direct cardioprotective effects of this compound is limited, in vitro studies have provided insights into its potential mechanisms. Research on human endothelial cells has shown that this compound can reduce the production of endothelin-1 (B181129) (ET-1) and the expression of its precursor, preproendothelin-1 (PpET-1) mRNA. nih.gov Endothelin-1 is a potent vasoconstrictor, and its elevated levels are associated with various cardiovascular diseases. The ability of this compound to decrease ET-1 production suggests a potential role in promoting cardiovascular health without affecting the transcriptional level. nih.gov

The broader class of stilbene compounds, including the well-studied resveratrol, is recognized for its cardioprotective actions, which are often attributed to antioxidant and anti-inflammatory properties. mdpi.comresearchgate.net The structural similarity of this compound to these compounds suggests it may share some of these beneficial cardiovascular effects.

Table 1: In Vitro Cardioprotective-Related Activity of this compound

| Cell Model | Biomarker | Observed Effect | Reference |

|---|---|---|---|

| Human Endothelial Cells | Endothelin-1 (ET-1) | Reduction in production | nih.gov |

Amelioration of Specific Disease Models

In a mouse model of cigarette smoke (CS)-induced pulmonary impairment, a condition that mimics chronic obstructive pulmonary disease, trans-4,4'-dihydroxystilbene (DHS) has demonstrated significant therapeutic potential. sdu.edu.cn The study identified DHS as a potent activator of the Nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress. sdu.edu.cn

The mechanism of action involves DHS blocking the ubiquitylation of Nrf2, leading to its activation and the enhancement of intracellular antioxidant capabilities. sdu.edu.cn Furthermore, DHS was found to alleviate the inflammatory response stimulated by lipopolysaccharide (LPS) through the inhibition of the NF-κB pathway. sdu.edu.cn In the CS-induced mouse model, treatment with DHS led to a significant amelioration of pathological changes such as leukocyte infiltration and fibrosis. sdu.edu.cn This was accompanied by a reduction in biomarkers of oxidative stress and inflammation. sdu.edu.cn

Table 2: Effect of this compound on Biomarkers in a Mouse Model of CS-Induced Pulmonary Impairment

| Biomarker Category | Biomarker | Observed Effect in DHS-Treated Mice | Reference |

|---|---|---|---|

| Oxidative Stress | Malondialdehyde (MDA) | Downregulated | sdu.edu.cn |

| Oxidative Stress | 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) | Downregulated | sdu.edu.cn |

| Inflammatory Mediator | Tumor necrosis factor α (TNF-α) | Overproduction inhibited | sdu.edu.cn |

| Inflammatory Mediator | Cyclooxygenase-2 (COX-2) | Overproduction inhibited | sdu.edu.cn |

This compound has also been evaluated for its efficacy in treating oligoasthenospermia, a condition characterized by low sperm count and poor sperm motility. In a mouse model where oligoasthenospermia was induced by busulfan, both this compound (DHS) and another resveratrol analog, pinosylvin, were shown to improve sperm quality. researchgate.net

The underlying mechanism for this improvement is attributed to the attenuation of oxidative stress through the activation of the Nrf2-antioxidant response element (Nrf2-ARE) pathway. researchgate.netmdpi.com Treatment with DHS in the busulfan-induced mouse model resulted in notable improvements in key reproductive parameters. Specifically, there were observed increases in epididymal sperm concentration and motility. researchgate.net Additionally, the treatment led to a recovery of testicular morphology and an increase in serum testosterone (B1683101) levels. researchgate.netmdpi.com

Table 3: Effect of this compound on Reproductive Parameters in a Busulfan-Induced Oligoasthenospermia Mouse Model

| Parameter | Observed Effect in DHS-Treated Mice | Reference |

|---|---|---|

| Epididymal Sperm Concentration | Improved | researchgate.net |

| Epididymal Sperm Motility | Improved | researchgate.net |

| Testicular Morphology | Facilitated recovery | researchgate.netmdpi.com |

| Serum Testosterone Level | Increased | researchgate.netmdpi.com |

Structure Activity Relationship Sar Studies of 4,4 Dihydroxystilbene and Its Analogues

Impact of Hydroxyl Group Position and Number on Biological Activity

The number and location of hydroxyl (-OH) groups on the stilbene (B7821643) backbone are critical determinants of the biological activity of these compounds. nih.govresearchgate.net Research consistently demonstrates that these hydroxyl moieties are not merely passive structural elements but actively participate in the molecular interactions that underpin the pharmacological effects of stilbenoids.

The presence of a 4'-hydroxyl group is considered particularly important for the antiproliferative activity of stilbene derivatives. oup.com SAR studies have revealed that the 4'-hydroxystyryl moiety is a key structural feature required for the inhibition of DNA polymerases and, consequently, cell proliferation. oup.com In the case of 4,4'-Dihydroxystilbene (B84347), the symmetrical placement of hydroxyl groups at the 4 and 4' positions enhances its biological efficacy compared to other substitution patterns. For instance, this compound shows greater inhibition of STAT3 phosphorylation and more potent anti-lymphangiogenic activity than resveratrol (B1683913), which has hydroxyl groups at the 3, 5, and 4' positions.

Furthermore, increasing the number of hydroxyl groups can, in some cases, lead to enhanced biological activity. nih.gov Analogues with additional hydroxyl groups, particularly those forming catechol (ortho-dihydroxy) or pyrogallol (B1678534) (1,2,3-trihydroxy) structures on the phenyl rings, often exhibit higher antioxidant and anticancer activities. um.es However, the relationship is not always linear, as the specific positioning of these groups is crucial. For example, while catechol-containing stilbenes like 3,4-dihydroxystilbene show high antioxidant capacity, they may have lower tumor-suppressing effects compared to the para-hydroxylated this compound.

The introduction of hydroxyl groups at the 4- and 4'-positions in the trans conformation has been shown to be essential for the antiproliferative effects of resveratrol analogues. mdpi.com This specific arrangement appears to be optimal for interactions with biological targets. Studies comparing various hydroxylated stilbenes have found that those with ortho-diphenoxyl or para-diphenoxyl functionalities, along with a 4'-hydroxy group, possess significantly higher chemopreventive activity than resveratrol itself. nih.govresearchgate.net

Table 1: Impact of Hydroxyl Group Position on Biological Activity of Stilbene Analogues

Influence of Methoxy (B1213986) Substitutions on Preclinical Efficacy

The substitution of hydroxyl groups with methoxy (-OCH3) groups represents a significant strategy in the medicinal chemistry of stilbenoids, often leading to enhanced preclinical efficacy. mdpi.com This modification can profoundly influence the pharmacokinetic and pharmacodynamic properties of the compounds.

One of the primary advantages of methoxylation is the potential for increased bioavailability. d-nb.info Hydroxylated stilbenes are often rapidly metabolized in the body through processes like glucuronidation and sulfation, which can limit their systemic exposure and therapeutic effectiveness. mdpi.comnih.gov Methoxy groups are less susceptible to these phase II metabolic reactions, leading to improved stability and a longer half-life in the body. d-nb.infonih.gov For example, pterostilbene, a naturally occurring dimethoxy analogue of resveratrol, demonstrates higher bioavailability than its parent compound. mdpi.comnih.gov

From a biological activity perspective, methoxylation can lead to more potent and sometimes more selective effects. Resveratrol methyl ethers have been identified as specific and potent inhibitors of cytochrome P450 (CYP) family 1 enzymes, which are involved in the metabolic activation of procarcinogens. nih.gov Certain methoxylated stilbenes, such as 2-methoxy-4'-thiomethyl-trans-stilbene and 3-methoxy-4'-thiomethyl-trans-stilbene, have shown potent and selective inhibitory effects on CYP1A1 and CYP1B1 activities. nih.gov Furthermore, some methoxy derivatives of resveratrol have demonstrated enhanced cytotoxic activity against cancer cells. mdpi.com For instance, 3,4,5,4'-tetramethoxy-trans-stilbene has been shown to be effective against colon and ovarian cancer cells. researchgate.net

However, the effect of methoxylation is not universally beneficial and depends on the specific substitution pattern. mdpi.com Studies have shown that while some methoxylated analogues exhibit increased bioactivity, others may have reduced or altered effects compared to their hydroxylated counterparts. tandfonline.com For example, in the context of cyclooxygenase (COX) inhibition, hydroxylated stilbenes were found to be better COX-2 inhibitors than their methoxylated analogs. tandfonline.com This highlights the complexity of SAR in this class of compounds and the need for careful consideration of the substitution pattern when designing new analogues.

Table 2: Influence of Methoxy Substitutions on the Preclinical Efficacy of Stilbene Analogues

Stereoisomeric Considerations (trans- vs. cis-forms)

Stilbenes, including this compound, can exist as two geometric isomers, or stereoisomers: the trans-isomer (E-stilbene) and the cis-isomer (Z-stilbene). nih.govwisdomlib.org This stereoisomerism arises from the restricted rotation around the central carbon-carbon double bond. The spatial arrangement of the two phenyl rings relative to this double bond is a critical factor that significantly influences the biological activity of these compounds. nih.govresearchgate.net

Generally, the trans-isomer is the more stable and more common form found in nature. mdpi.com A significant body of research suggests that the trans-configuration is often associated with greater biological activity. mdpi.commdpi.com For instance, the majority of the documented health benefits of resveratrol are attributed to its trans-isomer. mdpi.com The planarity of the trans-stilbene (B89595) skeleton is thought to be important for its interaction with biological targets. nih.gov This conformation allows for effective delocalization of electrons, which is relevant for its antioxidant properties. nih.gov

However, the superiority of the trans-isomer is not absolute, and in some instances, the cis-isomer has been found to exhibit potent, and sometimes distinct, biological effects. For example, some studies have reported that certain cis-stilbene (B147466) compounds have a higher growth-inhibiting potency against cancer cells compared to their corresponding trans-isomers. mdpi.com Notably, 3,4,5,4'-tetramethoxy-cis-stilbene was found to be a highly potent inhibitor of cancer cell growth. nih.gov